N-(4-bromophenyl)-4-tert-butylbenzamide

Description

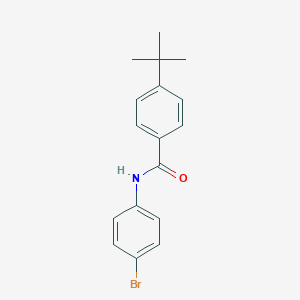

N-(4-bromophenyl)-4-tert-butylbenzamide is a benzamide derivative characterized by a 4-bromophenyl group attached to the amide nitrogen and a bulky tert-butyl substituent at the para position of the benzoyl ring. This compound is of interest in medicinal chemistry and materials science due to its structural features, which balance lipophilicity (from the tert-butyl group) and electronic effects (from the bromine atom). Its synthesis typically involves coupling 4-tert-butylbenzoic acid derivatives with 4-bromoaniline under conditions such as microwave irradiation or conventional amidation protocols .

Properties

Molecular Formula |

C17H18BrNO |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-tert-butylbenzamide |

InChI |

InChI=1S/C17H18BrNO/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,1-3H3,(H,19,20) |

InChI Key |

MYQHGSXRFSPVTQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-tert-butyl-N-(4-chlorophenyl)benzamide

- Structural Difference : Chlorine replaces bromine on the phenyl ring.

- Physicochemical Properties :

- Synthetic Notes: Synthesized via similar amidation routes but may require adjusted stoichiometry due to differences in halogen reactivity .

N-(4-fluorophenyl)- and N-(4-iodophenyl) Analogs

- Activity Trends: In maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 μM . This suggests that electronic effects (e.g., electron-withdrawing capacity) may dominate over steric factors in certain biological contexts.

N-(4-aminophenyl)-4-tert-butylbenzamide

- Structural Difference: Amino group replaces bromine.

- However, it may reduce stability due to oxidative sensitivity .

Substituent Variations on the Benzoyl Ring

N-(4-bromophenyl)quinoline-2-carboxamide

- Structural Difference: Quinoline replaces the tert-butylbenzoyl group.

- Synthetic Method : Microwave-assisted amidation achieved in 2 hours with 800 W irradiation, yielding 75–85% efficiency .

- Biological Relevance: Quinoline derivatives are associated with antimalarial and anticancer activities, suggesting divergent applications compared to tert-butylbenzamides .

N-(4-bromophenyl)-4-methoxybenzamide

- Structural Difference : Methoxy group replaces tert-butyl.

Complex Derivatives with Additional Functional Groups

N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide

- Structural Feature : A second benzamido group with a methoxy substituent.

- Synthesis : Requires sequential amidation steps in tetrahydrofuran (THF) with pyridine as a base, yielding moderate to high purity .

- Applications : Such bis-amides are explored as zinc binders or enzyme inhibitors, leveraging dual interaction sites .

4-tert-butyl-N-(4-methylpiperidin-1-yl-carbothioyl)benzamide

Key Findings and Implications

- Halogen Effects : Bromine’s larger atomic radius may improve crystallinity (e.g., two molecules per asymmetric unit in related structures) but has minimal impact on bioactivity compared to smaller halogens in some contexts .

- tert-butyl vs. Methoxy : The tert-butyl group enhances lipophilicity, favoring membrane permeability, while methoxy improves solubility but may reduce metabolic stability .

- Synthetic Efficiency : Microwave methods reduce reaction times (≤2 hours) compared to traditional amidation (6–12 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.